molecular formula C28H25N7O2 B2419645 [1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-71-0

[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2419645
CAS RN: 920184-71-0
M. Wt: 491.555
InChI Key: IEPBCVJCJPXLQT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a biphenyl group, a triazolopyrimidine group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The biphenyl group may allow for rotational flexibility, while the piperazine ring could potentially form hydrogen bonds. The triazolopyrimidine group is a heterocyclic ring that often contributes to the bioactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the methoxy group could be demethylated, or the compound could undergo reactions at the nitrogen atoms in the triazolopyrimidine or piperazine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Synthesis of Novel Helix-Shape Bis [1,2,4]triazolo [4,3-b:3′,4′-f] [1,2,4,5]tetrazines

Triazolopyridine Derivatives with Various Activities

Azapentalenes via Ring Closure

Energetic Materials Based on [1,2,4]triazolo [4,3-b] [1,2,4,5] Tetrazines

Safety And Hazards

The safety and hazards of the compound would depend on its specific biological activity. It’s important to note that just because a compound has potential biological activity does not mean it is safe for use. Thorough testing would be needed to determine the safety profile of the compound .

Future Directions

Future research could involve further optimization of the compound to enhance its biological activity, testing the compound in biological assays to determine its activity, and investigating its mechanism of action .

properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O2/c1-37-24-9-5-8-23(18-24)35-27-25(31-32-35)26(29-19-30-27)33-14-16-34(17-15-33)28(36)22-12-10-21(11-13-22)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPBCVJCJPXLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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